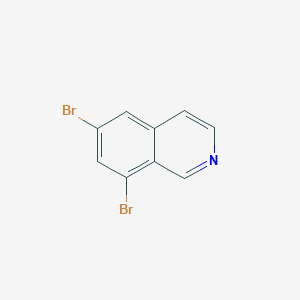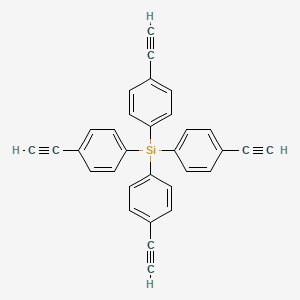
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline is a chemical compound with the molecular formula C24H15ClN2 and a molecular weight of 366.84 g/mol . It is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline typically involves the reaction of 2-chloroquinazoline with 4-(naphthalen-1-yl)phenylboronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or DMF. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Chemical Reactions Analysis
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinones or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like K2CO3, and solvents such as toluene or DMF . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an adenosine A2A receptor antagonist, which could be useful in treating neurodegenerative diseases and cancer.
Organic Electronics: The compound is used as a host material in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Biology: It serves as a scaffold for designing new bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline involves its interaction with specific molecular targets, such as the adenosine A2A receptor . By binding to this receptor, the compound can inhibit its activity, leading to a decrease in intracellular cAMP levels and subsequent downstream effects on cellular signaling pathways . This mechanism is particularly relevant in the context of neurodegenerative diseases and cancer, where modulation of adenosine receptor activity can have therapeutic benefits .
Comparison with Similar Compounds
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline can be compared with other quinazoline derivatives, such as:
2-Chloro-4-(naphthalen-2-yl)quinazoline: Similar in structure but with the naphthyl group at a different position, which can affect its biological activity and applications.
4,4’-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine: Used in organic electronics, highlighting the versatility of naphthyl-substituted quinazolines in different fields.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H15ClN2 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-chloro-4-(4-naphthalen-1-ylphenyl)quinazoline |
InChI |
InChI=1S/C24H15ClN2/c25-24-26-22-11-4-3-9-21(22)23(27-24)18-14-12-17(13-15-18)20-10-5-7-16-6-1-2-8-19(16)20/h1-15H |
InChI Key |
YTTFZSLFNVFHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC(=NC5=CC=CC=C54)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)


![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)

![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)



![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)

